molecular formula C18H17BrN2O6S B11422013 3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11422013
M. Wt: 469.3 g/mol
InChI Key: PUCMYBMTUFAQTM-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is part of the β-lactam family, which is known for its significant biological activities, particularly in the field of antibiotics. The presence of the 8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene core is a hallmark of many β-lactam antibiotics, which are crucial in combating bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of the peptidoglycan layer. By binding to these proteins, the compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyloxy and bromo-methylphenyl groups enhances its stability and activity against certain bacterial strains, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H17BrN2O6S

Molecular Weight

469.3 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H17BrN2O6S/c1-8-3-4-10(5-12(8)19)15(23)20-13-16(24)21-14(18(25)26)11(6-27-9(2)22)7-28-17(13)21/h3-5,13,17H,6-7H2,1-2H3,(H,20,23)(H,25,26)

InChI Key

PUCMYBMTUFAQTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Br

Origin of Product

United States

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